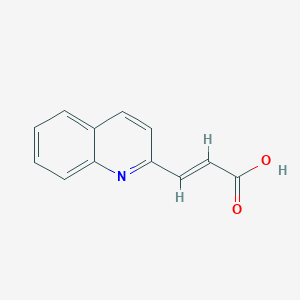
4,4'-磺酰基二酚
概述
描述
4,4’-Sulfonyldiphenol (Bisphenol S) is a chemical compound with the molecular formula C12H10O4S . It is used in curing fast-drying epoxy resin adhesives and is classified as a bisphenol .
Synthesis Analysis
Bisphenol S can be synthesized by the reaction of phenol with sulfuric acid . Oligomers containing a sulfonic group were synthesized by the interaction of 4,4′-dihydroxydiphenyl and 4,4′-dichlorodiphenylsulfone in the presence of potassium bicarbonate .Molecular Structure Analysis
Bisphenol S contains a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic hydroxyls, and 1 sulfone .Chemical Reactions Analysis
Bisphenol S is used in the synthesis of polymers containing a sulfonic group . It has been used in the synthesis of carded polysulfones, with the reaction products being high molecular compounds with thermal stability up to 450°C . It has also been involved in the electrochemical advanced oxidation process .Physical And Chemical Properties Analysis
Bisphenol S is an amorphous, transparent, and pale amber high-performance thermoplastic . It has a melting point of 245 to 250 °C . It is insoluble in water .科学研究应用
Polymer Chemistry and Material Science
4,4’-Sulfonyldiphenol is a key monomer in the synthesis of high-performance polymers. Researchers have utilized it to create polyethersulfone (PES) and other sulfonated polyethersulfones (SPES). These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties. PES finds applications in membranes for water purification, filtration, and separation processes .
Alternative to Bisphenol A (BPA)
Due to concerns about BPA’s endocrine-disrupting effects, researchers have explored alternatives. 4,4’-Sulfonyldiphenol (Bisphenol S) is one such alternative. It is used in consumer products like plastics, where it provides similar properties to BPA without the same health risks. BPS has been studied for its biodegradability and safety profile .
Proton Exchange Membranes (PEMs) for Fuel Cells
In fuel cell technology, 4,4’-Sulfonyldiphenol contributes to the development of proton exchange membranes (PEMs). These membranes facilitate the transport of protons in fuel cells, enabling efficient energy conversion. Researchers investigate BPS-based PEMs for their stability, conductivity, and resistance to chemical degradation .
作用机制
Target of Action
4,4’-Sulfonyldiphenol, also known as Bisphenol S (BPS), is an organic compound that has two phenol functional groups on either side of a sulfonyl group . It is commonly used in curing fast-drying epoxy resin adhesives . BPS is thought to have estrogenic effects, which can interfere with the levels and action of thyroid hormone, essential for the normal development of the nervous system .
Mode of Action
BPS’s mode of action is thought to be related to its estrogenic effect. It can interfere with the levels and action of thyroid hormone, which is essential for the normal development of the nervous system . This interference regulates the migration and differentiation of neural cells, synaptogenesis, and myelination .
Biochemical Pathways
The potential targets of BPS in prostatic toxicity were primarily enriched in cancer signaling pathways and calcium signaling pathways . These findings suggest that BPS may actively participate in the occurrence and development of prostate inflammation, prostatic hyperplasia, prostate cancer, and other aspects of prostate injury by regulating prostate cancer cell apoptosis and proliferation, activating inflammatory signaling pathways, and modulating prostate adipocytes and fibroblasts .
Pharmacokinetics
It is known that bps is used in various consumer products and can be found in the environment . Therefore, it is likely that humans are exposed to BPS through ingestion, inhalation, and dermal contact.
Result of Action
Exposure to BPS can cause severe reproductive defects, including germline apoptosis and embryonic lethality . It has also been associated with prostate injury, including inflammation, hyperplasia, and cancer . These effects are thought to be due to BPS’s interference with hormonal regulation and its impact on various biochemical pathways .
Action Environment
BPS is more stable to heat and light than Bisphenol A (BPA), another commonly used bisphenol . This stability may influence the compound’s action, efficacy, and stability in the environment. Furthermore, the widespread use of BPS in various consumer products and its presence in the environment means that humans are likely to be exposed to this compound in various settings .
安全和危害
Bisphenol S may form combustible dust concentrations in air and may damage fertility or the unborn child . It may cause skin irritation, gastrointestinal irritation, and respiratory tract irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
未来方向
属性
IUPAC Name |
4-(4-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWNQTHUCYMVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59790-00-0 | |
| Record name | Phenol, 4,4′-sulfonylbis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59790-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3022409 | |
| Record name | 4,4'-Sulfonyldiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS] | |
| Record name | Phenol, 4,4'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Sulfonyldiphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO | |
| Record name | Bisphenol S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3663 g/cu cm at 15 °C | |
| Record name | Bisphenol S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4,4'-Sulfonyldiphenol | |
Color/Form |
White, crystalline powder, Needles (from water), orhombic bipyramidol | |
CAS RN |
80-09-1, 25641-61-6 | |
| Record name | Bisphenol S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulphonylbisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Sulfonyldiphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Sulfonyldiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-sulphonyldiphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphonylbisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPHENOL S | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OX4RR782R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bisphenol S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
240.5 °C | |
| Record name | Bisphenol S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-Sulfonyldiphenol?
A1: 4,4'-Sulfonyldiphenol (BPS) has the molecular formula C12H10O4S and a molecular weight of 250.28 g/mol.
Q2: Is there any spectroscopic data available for BPS?
A2: Yes, BPS has been characterized using various spectroscopic techniques. Researchers have utilized FTIR [, , , , ], 1H NMR [, , , ], 13C NMR [], and F-19 NMR [] to analyze its structure and properties.
Q3: What are the thermal properties of BPS-based epoxy resins?
A3: Studies show that epoxy resins synthesized from BPS exhibit higher thermal stability compared to those made from bisphenol A []. This enhanced thermal stability is evident from higher initial decomposition temperatures (IDT) and peak decomposition temperatures (IPDT) observed in thermogravimetric analysis (TGA).
Q4: Can BPS be used to enhance the properties of other polymers?
A4: Yes, BPS has been successfully incorporated into various polymers to improve their properties. For example, incorporating BPS into sulfonated poly(arylene ether sulfone)s (sPES) led to increased oxidative stability and stronger intermolecular interactions compared to sPES without BPS [].
Q5: Can BPS be utilized to create specific nanostructures?
A5: Research demonstrates the successful utilization of BPS in synthesizing various nanostructures with tailored properties:
- Nanotubes: BPS, along with hexachlorocyclotriphosphazene, has been used to synthesize polyphosphazene nanotubes. These nanotubes exhibited superior thermal stability and were further decorated with silver nanoparticles for catalytic applications [].
- Microspheres: Researchers have synthesized highly cross-linked PZS microspheres using BPS and hexachlorocyclotriphosphazene via precipitation polymerization. These microspheres demonstrated superior thermal properties compared to those produced via addition polymerization [].
- Hollow Microporous Nanoreactors: BPS plays a crucial role in synthesizing hollow microporous organic-inorganic hybrid nanoreactors with a controllable inner cavity size. These nanoreactors, created through a salt-induced liquid-liquid separation process, have shown promise in selective redox reactions due to their unique structure [].
Q6: What catalytic applications have been explored for BPS-derived materials?
A6: BPS-derived materials have shown promising catalytic applications, particularly in the following areas:
* **Reduction of 4-nitrophenol:** Silver nanoparticles decorated on BPS-based polyphosphazene nanotubes demonstrated effective catalytic activity in reducing 4-nitrophenol to 4-aminophenol, a model reaction often used to assess catalytic efficiency [].* **Selective Oxidation of Aromatic Alkanes:** Nitrogen, phosphorus, and sulfur co-doped hollow carbon shells (NPS-HCS), synthesized using BPS as a precursor, exhibited excellent catalytic activity in the selective oxidation of aromatic alkanes in aqueous solutions [].Q7: Have there been any computational studies on BPS and its derivatives?
A7: While specific computational studies focusing solely on BPS are limited within the provided research, density functional theory (DFT) calculations have been employed to investigate the properties and behavior of BPS-derived materials. For instance, DFT calculations were used to understand the charge redistribution at the interface of a RuP2-RuS2 heterostructure encapsulated in N, P, and S co-doped porous carbon nanosheets derived from BPS. These calculations revealed that the unique electronic interactions at the interface significantly contribute to the enhanced hydrogen evolution reaction (HER) activity of the material [].
Q8: How do structural modifications of bisphenols, including BPS, influence their binding affinity to serum albumins?
A8: A comparative study [] investigated the binding interactions of various bisphenol analogues, including BPS, with human and bovine serum albumins (HSA and BSA). The study revealed that halogenated bisphenols, like tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), exhibited a stronger binding affinity to HSA and BSA compared to BPS, bisphenol A (BPA), and 4,4'-hexafluoroisopropylidenediphenol (BPAF). This suggests that the presence and nature of halogen substituents on the phenolic rings significantly impact the binding interaction with serum albumins.
Q9: How stable are BPS-derived nanomaterials?
A9: BPS-derived nanomaterials have shown promising stability. For example, polyphosphazene-coated superparamagnetic Fe3O4 nanoparticles synthesized using BPS as a cross-linking agent exhibited excellent water dispersibility, colloidal stability, and chemical stability []. This stability is crucial for their potential application in magnetic resonance imaging (MRI) diagnosis.
Q10: What is known about the potential toxicity of BPS?
A10: While this set of research focuses primarily on the material science aspects of BPS, one study [] investigated the obesogenic effects of perinatal BPS exposure in mice. This highlights the growing concern regarding the potential health effects of BPS and the need for further research in this area.
Q11: What is the environmental occurrence of BPS compared to other bisphenol analogues?
A11: A study [] investigating indoor dust samples from the United States and several Asian countries found that BPS was the second most prevalent bisphenol analogue detected, after Bisphenol A (BPA). This suggests that BPS is a ubiquitous environmental contaminant, raising concerns about potential human exposure and associated health risks.
Q12: What analytical techniques are used to characterize and quantify BPS?
A12: Several analytical techniques have been employed for the characterization and quantification of BPS and its derivatives:
* **Spectroscopy:** FTIR [, , , , ] and NMR (1H, 13C, 19F) [, , , ] are commonly used for structural analysis.* **Microscopy:** SEM and TEM [, , , ] provide insights into the morphology and size of BPS-derived nanomaterials.* **Chromatography:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized to determine BPS concentrations in environmental samples like indoor dust [].* **Thermal Analysis:** TGA and DSC [, , , , , ] help assess the thermal properties of BPS-based materials.Q13: What is known about the biocompatibility and biodegradability of BPS-derived materials?
A13: Research [] indicates that BPS-derived polyphosphazene coatings on superparamagnetic Fe3O4 nanoparticles exhibit promising biocompatibility, with negligible cytotoxicity observed in HeLa cells. Additionally, the PZS layer showed signs of degradation under neutral and acidic conditions, breaking down into less harmful substances like 4,4'-sulfonyldiphenol, phosphate, and ammonia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}thiophen-2-yl)benzamide](/img/structure/B7728001.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide](/img/structure/B7728004.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B7728011.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B7728019.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B7728022.png)
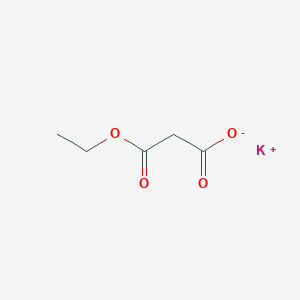
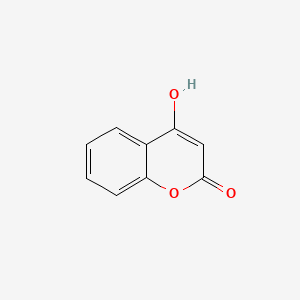
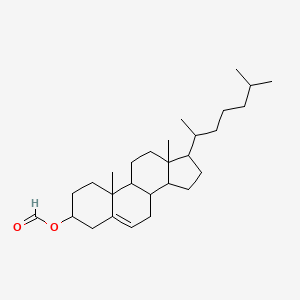
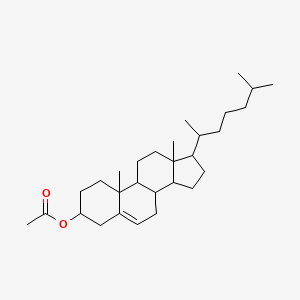
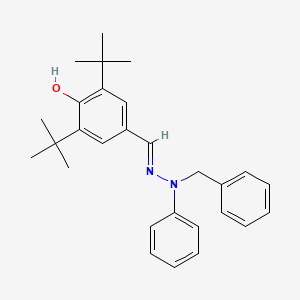
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B7728074.png)
